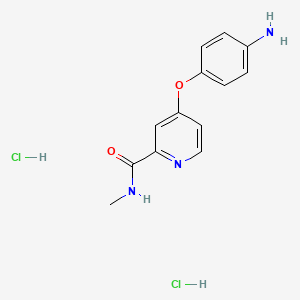

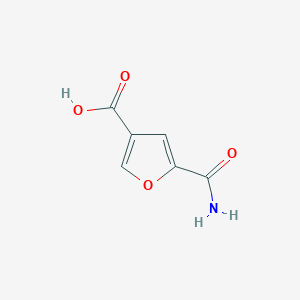

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

Übersicht

Beschreibung

The compound seems to be a derivative of 4,4’-Bis(4-aminophenoxy)biphenyl , which is a monomer for polyimide production .

Synthesis Analysis

While the specific synthesis process for “4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride” is not available, a similar compound, 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA), was synthesized in two steps. First, the monomer was synthesized from 4-amino-3,5-xylenol and 1-chloro-4-nitrobenzene by nucleophilic aromatic substitution reaction (SNAr). Second, nitro groups were reduced to amino .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

This compound has been studied for its potential as an antitumor agent . Derivatives of 4-(4-aminophenoxy)pyridinamide, which share a similar structure, have shown moderate to excellent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . These compounds can induce apoptosis and block cell cycle progression, highlighting their potential in cancer therapy.

Molecular Targeted Therapy

The compound’s derivatives have been designed based on the binding patterns of known cancer drugs to the MET protein, a receptor tyrosine kinase implicated in oncogenesis . This suggests that 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride could be used in molecular targeted therapy, aiming for low toxicity and high efficiency in cancer treatment.

Kinase Inhibition

In the context of cancer research, kinase inhibitors are crucial. The compound has shown promising results in inhibiting c-Met kinase, with IC50 values indicating potent activity . This could lead to the development of new therapeutic agents targeting specific kinases involved in cancer progression.

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity . This is essential for designing more effective and safer pharmaceuticals.

Drug Design and Evaluation

As a part of early discovery research, this compound is provided to researchers to aid in the design and evaluation of new drugs . Its unique structure can serve as a scaffold for developing novel therapeutic agents with improved pharmacological profiles.

Chemical Biology Research

The compound is used in chemical biology research to study the interaction between chemical compounds and biological systems . This can lead to the discovery of new biological pathways and targets for drug development.

Apoptosis Induction

Research indicates that derivatives of this compound can induce apoptosis in cancer cells . This is a critical mechanism by which anticancer agents can eliminate cancer cells, making it a significant area of application.

Cell Cycle Modulation

The ability to modulate the cell cycle is vital in cancer treatment. Compounds related to 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride have been shown to arrest the cell cycle, particularly in the G0/G1 phase . This can prevent the proliferation of cancer cells and is a key research application.

Eigenschaften

IUPAC Name |

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2.2ClH/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10;;/h2-8H,14H2,1H3,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHIFUDHRHLAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)